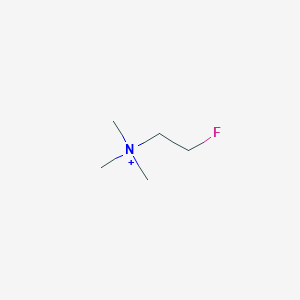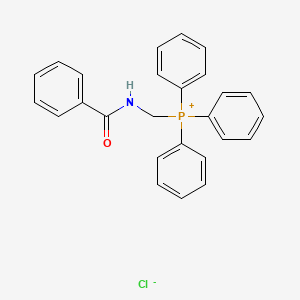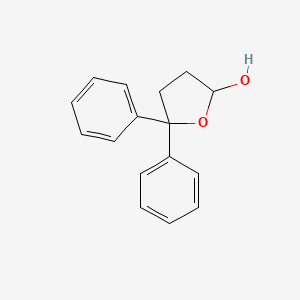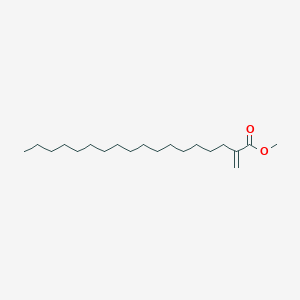
Methyl 2-methylideneoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methylideneoctadecanoate is an organic compound belonging to the ester family It is characterized by a long carbon chain with a methylidene group at the second position and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-methylideneoctadecanoate can be synthesized through several methods. One common approach involves the esterification of 2-methylideneoctadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-methylideneoctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reducing the ester group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under mild conditions to achieve substitution at the methylidene group.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methylideneoctadecanoate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research explores its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism by which methyl 2-methylideneoctadecanoate exerts its effects involves interactions with cellular membranes and enzymes. Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Methyl stearate: Similar in structure but lacks the methylidene group.
Methyl oleate: Contains a double bond but in a different position.
Methyl linoleate: Has multiple double bonds, differing in saturation level.
Uniqueness: Methyl 2-methylideneoctadecanoate is unique due to the presence of the methylidene group, which imparts distinct reactivity and potential for functionalization compared to its saturated and unsaturated counterparts.
Propiedades
Número CAS |
53633-32-2 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
methyl 2-methylideneoctadecanoate |
InChI |
InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22-3/h2,4-18H2,1,3H3 |
Clave InChI |
HGVPPCJEOUZYQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


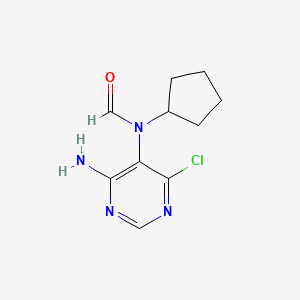
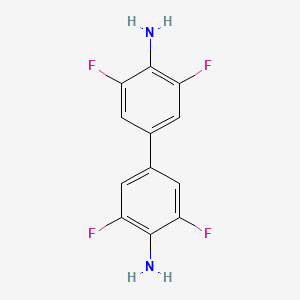
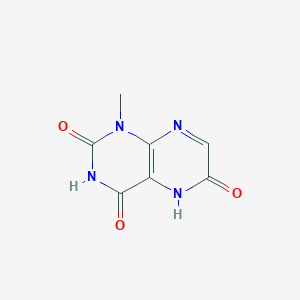
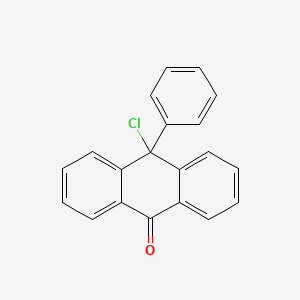
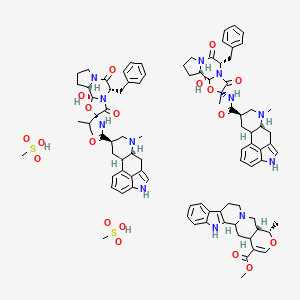
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
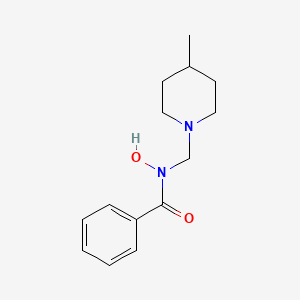
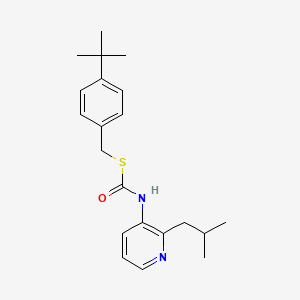
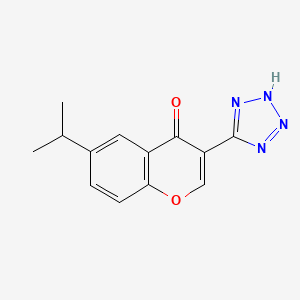
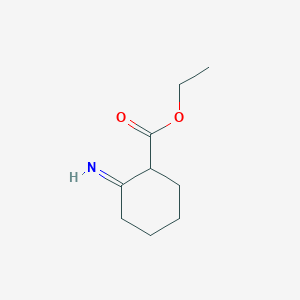
![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
